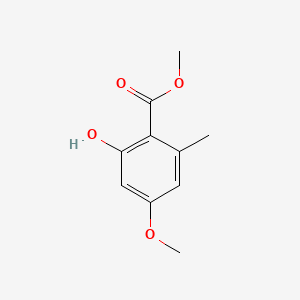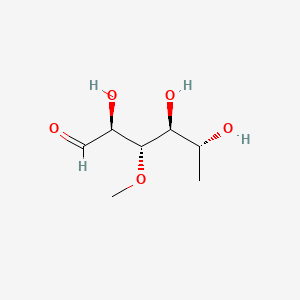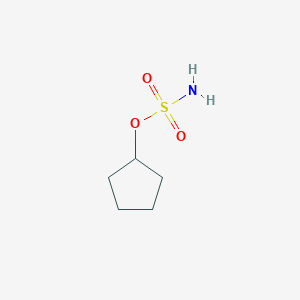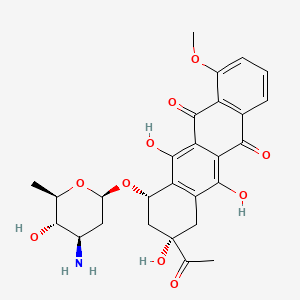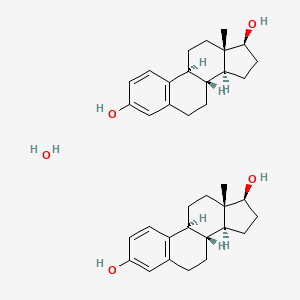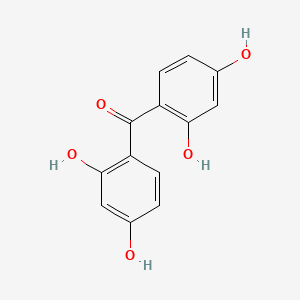
2,2',4,4'-Tetrahydroxybenzophenone
Vue d'ensemble
Description
Synthesis Analysis
2,2',4,4'-Tetrahydroxybenzophenone can be synthesized through the reaction of resorcin with β-resorcylic acid, using sulfolane as a solvent. This method highlights the compound's importance as a useful intermediate in organic synthesis and pharmacology (Lei Fei, 2000). A novel synthesis method involving boron trifluoride etherate catalysis in high boiling-point petroleum ether as the reaction solvent has also been proposed, offering advantages such as low toxicity, low cost, short reaction time, easy operation, and recycled catalyst (Ouyang We, 2014).
Applications De Recherche Scientifique
1. Nonlinear Optical Applications
- Application Summary: 2,2’,4,4’-Tetrahydroxybenzophenone is used in the growth and characterization of organic single crystals for nonlinear optical applications. These crystals play a crucial role in the frequency conversion of high-power lasers, optical data storage, and high-speed optical communication systems .
- Methods of Application: The organic 2,2’,4,4’-tetrahydroxybenzophenone single crystal was grown by slow evaporation solution growth technique. The single crystal X-ray diffraction studies show that the grown crystal belongs to the monoclinic crystal system with the centrosymmetric space group of C2/c .
- Results: The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions. The optical parameters such as optical band gap (Eg), extinction coefficient (K), Urbach energy (EU), and skin depth (δ) were calculated .
2. UV Stabilizer in Polymers and Cosmetics
- Application Summary: 2,2’,4,4’-Tetrahydroxybenzophenone serves as an effective UV stabilizer and absorber in polymers and cosmetics. It helps absorb harmful UV radiation, converting it into less harmful thermal energy, thus preventing the degradation of polymers and protecting the skin from UV damage .
- Methods of Application: 2,2’,4,4’-Tetrahydroxybenzophenone is incorporated into polymer matrices and cosmetic formulations. In polymers, it helps extend the durability and efficacy of outdoor materials and products against UV-induced aging. In cosmetics, it functions by absorbing UV radiation, preventing it from penetrating the skin .
- Results: The use of 2,2’,4,4’-Tetrahydroxybenzophenone has resulted in enhanced performance and durability of products exposed to sunlight. In skincare products, it has shown efficacy in preventing sunburn, premature aging, and reducing the risk of skin cancer .
3. Raw Material for Ultraviolet Absorbers
- Application Summary: 2,2’,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in various materials such as cosmetics, plastics, resins, and rubber . It helps these materials absorb harmful UV radiation, converting it into less harmful thermal energy, thus preventing the degradation of these materials .
- Methods of Application: 2,2’,4,4’-Tetrahydroxybenzophenone is incorporated into the materials during their manufacturing process. It helps extend the durability and efficacy of these materials against UV-induced aging .
- Results: The use of 2,2’,4,4’-Tetrahydroxybenzophenone has resulted in enhanced performance and durability of products exposed to sunlight .
4. Pharmaceutical Intermediate
- Application Summary: 2,2’,4,4’-Tetrahydroxybenzophenone is used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
- Methods of Application: The specific methods of application can vary depending on the specific pharmaceutical compound being synthesized .
- Results: The use of 2,2’,4,4’-Tetrahydroxybenzophenone as a pharmaceutical intermediate has contributed to the development of various pharmaceutical compounds .
5. Light-Sensitive Materials
- Application Summary: 2,2’,4,4’-Tetrahydroxybenzophenone is used in the production of light-sensitive materials . These materials change their physical or chemical properties in response to light exposure.
- Methods of Application: The specific methods of application can vary depending on the specific light-sensitive material being produced .
- Results: The use of 2,2’,4,4’-Tetrahydroxybenzophenone in light-sensitive materials has contributed to the development of various products that respond to light, such as photographic films and plates .
6. Inhibitor in Soaps, Shampoos, and Cosmetics
- Application Summary: 2,2’,4,4’-Tetrahydroxybenzophenone, also known as Uvinul D50, acts as a weak competitive inhibitor in products like soaps, shampoos, cosmetics, and sunscreen agents .
- Methods of Application: 2,2’,4,4’-Tetrahydroxybenzophenone is incorporated into these products during their manufacturing process .
- Results: The use of 2,2’,4,4’-Tetrahydroxybenzophenone in these products has contributed to their effectiveness and safety .
Safety And Hazards
Propriétés
IUPAC Name |
bis(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRYSGJLQFHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041306 | |
| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
491 °C | |
| Record name | Benzophenone-2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |
| Record name | Benzophenone-2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/cu cm at 25 °C | |
| Record name | Benzophenone-2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,2',4,4'-Tetrahydroxybenzophenone | |
Color/Form |
Yellow needles, Light yellow powder | |
CAS RN |
131-55-5 | |
| Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4'-tetrahydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzophenone-2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198.8 °C | |
| Record name | Benzophenone-2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


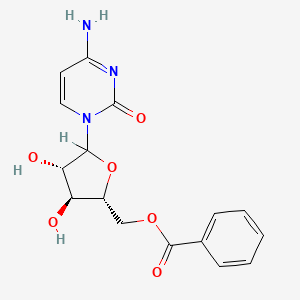
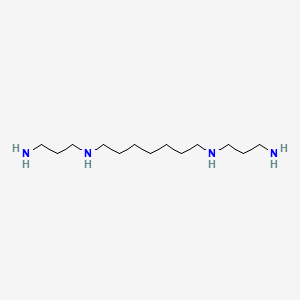
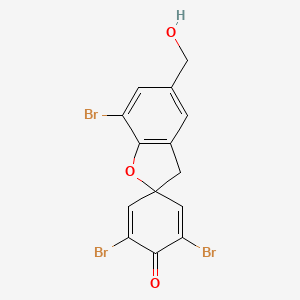

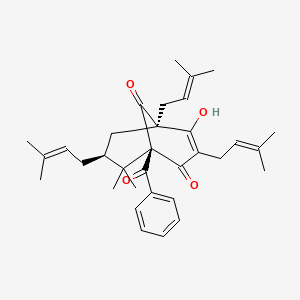
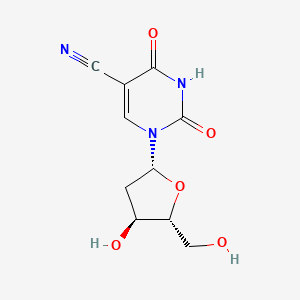
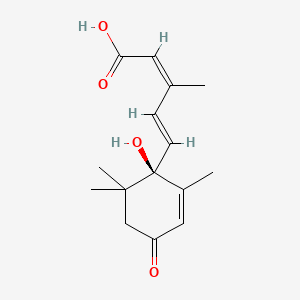
![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)
